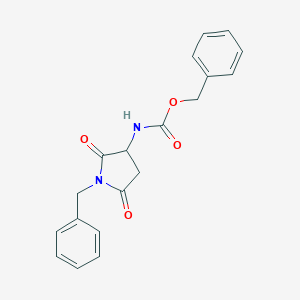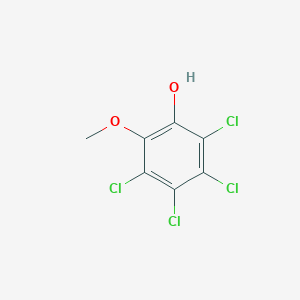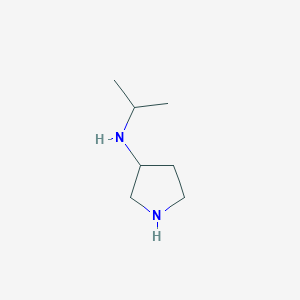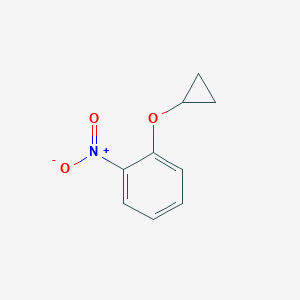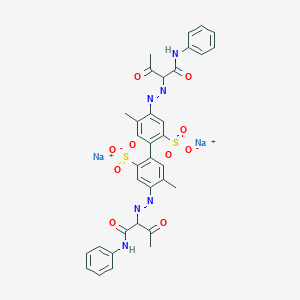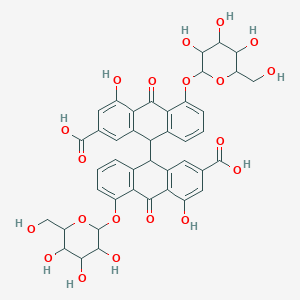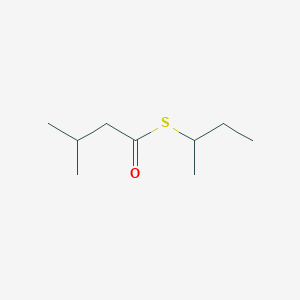
Methyl 3-Aminopyridazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-Aminopyridazine-4-carboxylate is a chemical compound belonging to the category of pyridazine derivatives. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring structure with two nitrogen atoms. This class of compounds has been studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis Analysis
- A series of methyl-2-aminopyridine-4-carboxylate derivatives, including close analogs of Methyl 3-Aminopyridazine-4-carboxylate, have been synthesized and characterized by various techniques such as FT-IR and 1H NMR spectral studies (Nagashree, Mallu, Mallesha, & Bindya, 2013).
- The synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate provides insight into the synthetic pathways that can be adapted for the synthesis of Methyl 3-Aminopyridazine-4-carboxylate (Shi Qunfeng et al., 2012).
Molecular Structure Analysis
- Methylated pyridazine derivatives, including Methyl 3-Aminopyridazine-4-carboxylate, exhibit interesting structural features such as tautomeric forms and specific intermolecular interactions (Katrusiak, Piechowiak, & Katrusiak, 2011).
- The crystalline structure of similar compounds, like 4-aminopyridine derivatives, shows the potential for diverse molecular interactions and arrangements (Montis & Hursthouse, 2012).
Chemical Reactions and Properties
- Reactions of methylated pyridazine derivatives, including the bromination, oxidation, and amination of these compounds, are essential for understanding their chemical behavior (Yang Shao-juan, 2012).
- The interaction of similar compounds with DNA and their antimicrobial activity highlight the potential biological interactions of Methyl 3-Aminopyridazine-4-carboxylate (Abu-Youssef et al., 2010).
Physical Properties Analysis
- The lipophilicity and specific intermolecular interactions of methylated pyridazine derivatives are important physical properties that can influence their applications and behavior in different environments (Katrusiak, Piechowiak, & Katrusiak, 2011).
Chemical Properties Analysis
- The chemical properties of Methyl 3-Aminopyridazine-4-carboxylate can be inferred from studies on similar compounds, such as their antimicrobial activities and the ability to form complexes with various ions (Nagashree, Mallu, Mallesha, & Bindya, 2013); (Abu-Youssef et al., 2010).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Methyl 3-Aminopyridazine-4-carboxylate is a derivative of aminopyridines, a class of heterocyclic compounds notable for their diverse pharmacological activities. Research has focused on the synthesis of various aminopyridine derivatives, including methyl 3-aminopyridazine-4-carboxylate, to explore their potential biological activities. These compounds have shown a range of biological effects, leading to their investigation in drug development and other applications. The synthesis processes involve complex coordination with metals and are influenced by factors such as solvent choice and isomeric forms, which can impact the yield and purity of the final product. The biological activities of these compounds are diverse, making them of interest in the development of new pharmacological agents (Orie, Duru, & Ngochindo, 2021).
Enhancing Protoporphyrin IX Accumulation in Photodynamic Therapy
Methyl 3-Aminopyridazine-4-carboxylate derivatives have been explored in the context of photodynamic therapy (PDT), particularly in efforts to enhance the accumulation of protoporphyrin IX (PpIX), a crucial component in the effectiveness of PDT. Strategies to increase PpIX accumulation include the use of penetration enhancers and pretreatment methods to optimize the delivery of photosensitizing agents like 5-aminolaevulinic acid (ALA) or its derivatives. Such approaches aim to improve the clinical outcomes of PDT by ensuring higher concentrations of PpIX in treated tissues, thereby enhancing the therapeutic effects (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Toxicology and Environmental Impact
The toxicological aspects of methyl 3-aminopyridazine-4-carboxylate and its derivatives are also a significant area of study. Understanding the toxic effects and potential environmental impact of these compounds is crucial for assessing their safety in various applications. Research in this area focuses on elucidating the mechanisms of toxicity, identifying potential adverse effects, and evaluating the environmental persistence and degradation of these compounds. Such studies are essential for ensuring that the use of methyl 3-aminopyridazine-4-carboxylate derivatives in scientific and industrial applications is both safe and sustainable (Zhang, Leung, Kwok, Bao, & Lam, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-aminopyridazine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-8-9-5(4)7/h2-3H,1H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYGDGLCYQQXJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=NC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Aminopyridazine-4-carboxylate | |
CAS RN |
1256633-18-7 |
Source


|
| Record name | 4-Pyridazinecarboxylic acid, 3-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)
